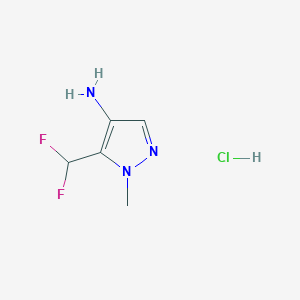

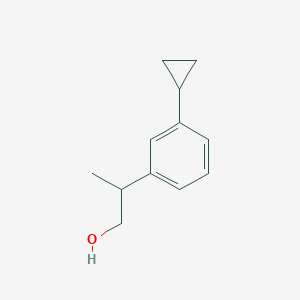

![molecular formula C12H10Cl2N2OS B2694446 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 318234-27-4](/img/structure/B2694446.png)

5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H10Cl2N2OS and a molecular weight of 301.2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a sulfanyl group attached to a 4-chlorophenyl group, and a methyl group attached to the pyrazole ring . The InChI code for this compound is 1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 104 - 105 degrees Celsius . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications

Synthesis and Molecular Structure

One area of application involves the synthesis of reduced 3,4'-bipyrazoles from a simple pyrazole precursor through a series of reactions under microwave irradiation and basic conditions. This process yields compounds with potential for further chemical manipulation and study of their supramolecular assembly. The molecular structures of these compounds, including their chalcone intermediates and N-formyl and N-acetyl derivatives, have been elucidated, revealing significant charge delocalization and modest puckering into an envelope conformation in the reduced pyrazole ring. The supramolecular assembly of these molecules demonstrates various forms of hydrogen bonding, forming simple chains, sheets, and ribbons of edge-fused rings (Cuartas et al., 2017).

Crystal Structure Determination

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, showcasing its utility as a versatile intermediate for the production of new pyrazole derivatives. The crystallographic study reveals the spatial arrangement of the molecule, including the aldehydic fragment's coplanarity with the adjacent pyrazole ring, which is crucial for understanding its reactivity and interaction with other molecules (Xu & Shi, 2011).

Heterocyclic Synthesis

Another application involves the use of sulfuric acid ester as a recyclable catalyst for the condensation reaction between aromatic aldehydes and pyrazolone, highlighting its role in the efficient synthesis of heterocyclic compounds. This approach emphasizes the compound's significance in facilitating reactions that yield biologically relevant structures with high yields (Tayebi et al., 2011).

Antiseptic Applications

The research also touches upon the bacteriostatic effect of certain sulfur-containing analogs derived from pyrazole carbaldehydes, underscoring their potential as strong and safe antiseptics. This finding is particularly relevant in the context of developing new antimicrobial agents (Keiko et al., 2008).

Condensation Reactions

Furthermore, the compound participates in condensation reactions to provide solid-state emissive materials with non-linear optical properties, indicating its versatility in materials science for developing new photonic and electronic materials (Lanke & Sekar, 2016).

Safety And Hazards

properties

IUPAC Name |

5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDVNQUXXBDRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

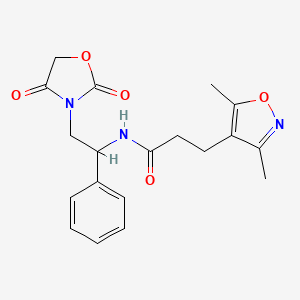

![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)

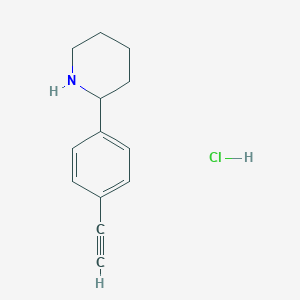

![N-(4-fluorophenyl)-N'-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2694378.png)

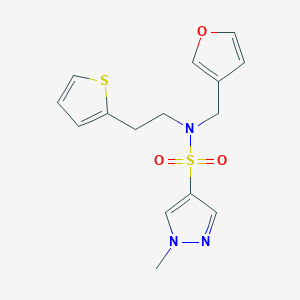

![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)

![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)